N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
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Overview
Description
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound that features a benzamide core substituted with a methoxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes, interact with DNA, or block receptors .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and have been found in many potent biologically active compounds .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
It’s known that the biological outcomes of thiazole derivatives can be affected to a great extent by the substituents on a particular position of the thiazole ring .
Biochemical Analysis
Biochemical Properties
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the binding of the thiazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered phosphorylation states of key proteins, thereby affecting downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular homeostasis and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can interact with relevant biomolecules and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Benzamide Core: The thiazole ring is then attached to the benzamide core via a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzamide: A simpler analog lacking the thiazole ring.
4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the benzamide core.
N-Methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to the combination of the methoxy group, benzamide core, and thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-8-19-12(14-9)7-18-11-5-3-10(4-6-11)13(16)15-17-2/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAWDSNLTJSEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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